molecular formula C20H23N3O3 B2460018 1-(2-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 891097-03-3

1-(2-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No. B2460018
CAS RN: 891097-03-3
M. Wt: 353.422
InChI Key: AZZBWRRBRPJLQU-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea, also known as EPPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPPU is a urea derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Directed Lithiation and Substitution

Directed lithiation of N'-substituted ureas and subsequent reactions with electrophiles highlight the chemical versatility and reactivity of urea derivatives. These processes allow for the controlled synthesis of complex organic molecules, showcasing the utility of ureas in organic synthesis (Smith, El‐Hiti, & Alshammari, 2013).

Synthesis of Hydroxamic Acids and Ureas

The Lossen rearrangement facilitated by specific reagents demonstrates an effective approach to synthesizing ureas from carboxylic acids. This method underscores the significance of urea derivatives in medicinal chemistry and drug design by providing a straightforward pathway to obtain hydroxamic acids and ureas, which are crucial in pharmaceutical research (Thalluri, Manne, Dev, & Mandal, 2014).

Inhibition of Acetylcholinesterase

Flexible 1-substituted ureas exhibit significant antiacetylcholinesterase activity, highlighting their potential in addressing diseases associated with neurotransmitter imbalance, such as Alzheimer's. The design and evaluation of these compounds provide insights into the structural requirements for enzyme inhibition, contributing to the development of more effective therapeutic agents (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Enzyme Inhibition and Metal Chelating Effects

The study of tetrahydropyrimidine-5-carboxylates reveals their dual role in enzyme inhibition and metal chelation, illustrating the multifunctionality of urea derivatives. Such compounds not only inhibit critical enzymes but also exhibit metal-binding properties, making them valuable in therapeutic and biochemical applications (Sujayev, Garibov, Taslimi, Gulcin, Gojayeva, Farzaliyev, Alwasel, & Supuran, 2016).

Antitumor Activities

The synthesis and characterization of certain urea derivatives underscore their antitumor potential. Through structural analysis and biological evaluation, these compounds contribute to cancer research by offering novel therapeutic options. Understanding their interactions with biological targets allows for the optimization of anticancer agents (Hu, Wei, Sun, Lin, Hu, Tang, Wang, & He, 2018).

properties

IUPAC Name

1-(2-ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-3-14-7-4-5-10-18(14)22-20(25)21-15-11-19(24)23(13-15)16-8-6-9-17(12-16)26-2/h4-10,12,15H,3,11,13H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZBWRRBRPJLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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